
Ralitoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ralitoline is a thiazolidinone derivative that has been patented by Goedecke A.-G. as an anticonvulsant. It is known for its ability to block sustained repetitive firing of sodium action potentials, which makes it effective in treating seizures . This compound is chemically distinct from other known antiepileptic drugs and has shown remarkable anticonvulsant properties in various animal models of epilepsy .
Vorbereitungsmethoden
The synthesis of ralitoline involves several steps. One common synthetic route starts with the reaction of tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate. This is followed by N-methylation and ester cleavage to afford an intermediate carboxylic acid. This intermediate is then converted to the corresponding acid halogenide using phosphorus oxychloride in dimethylformamide or bromine/triphenylphosphine. Finally, the acid halogenide is condensed with 2-chloro-6-methylaniline .
Analyse Chemischer Reaktionen
Ralitoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ralitoline has several scientific research applications, including:
Wirkmechanismus
Ralitoline exerts its effects by blocking voltage-sensitive sodium channels. This inhibition of the fast sodium inward current is both frequency- and voltage-dependent. The compound’s ability to depress the fast sodium inward current in cultured heart ventricular cells suggests that its local anesthetic properties contribute to its anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
Ralitoline is unique among anticonvulsants due to its specific action on sodium channels. Similar compounds include:
CI-953: Another anticonvulsant that blocks sustained repetitive firing of sodium action potentials.
Phenytoin: A standard anticonvulsant used in the treatment of generalized tonic-clonic and partial seizures.
Carbamazepine: Another widely used anticonvulsant with a similar profile of activity.
This compound’s distinct chemical structure and specific mechanism of action make it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
93738-40-0 |
|---|---|
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6- |
InChI-Schlüssel |
YJXQTIXFPYPQFT-SDQBBNPISA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
93738-40-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)- Ralitoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



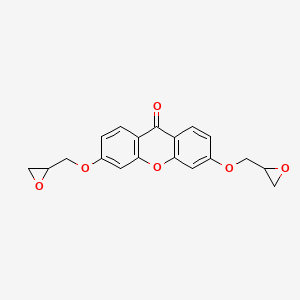
![7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B1678705.png)
![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)
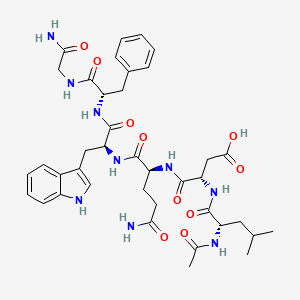
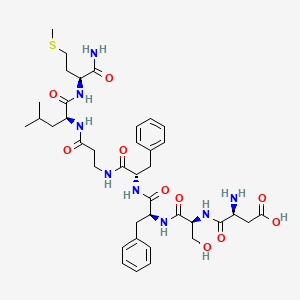
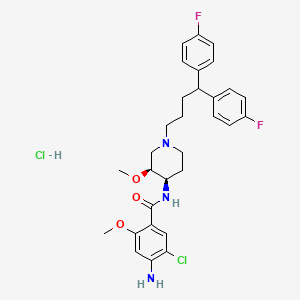
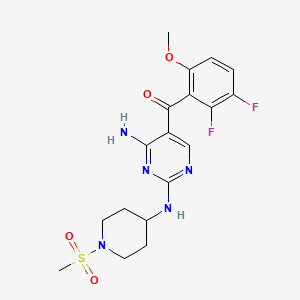
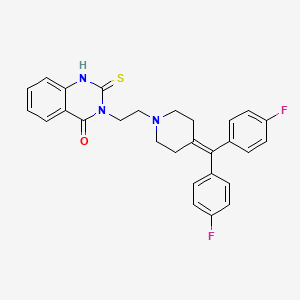
![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)
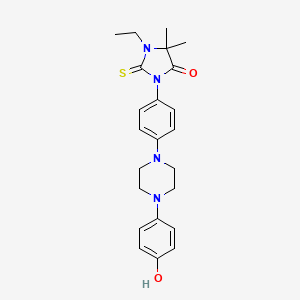
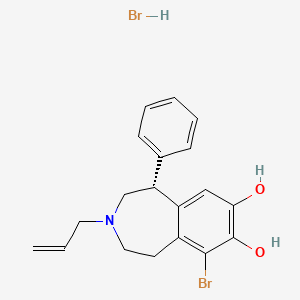
![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)
![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)